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Compound of Interest

Compound Name: 7-Hydroxy amoxapine-d8

Cat. No.: B563610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Hydroxy amoxapine-d8, a key

analytical standard in the development and monitoring of the antidepressant drug amoxapine.

This document details its chemical and physical properties, metabolic pathways, and its

application in quantitative analysis, providing researchers with the essential information for its

effective use.

Introduction
7-Hydroxy amoxapine-d8 is the deuterated form of 7-hydroxyamoxapine, a pharmacologically

active metabolite of the tricyclic antidepressant amoxapine. Due to its isotopic labeling, 7-
Hydroxy amoxapine-d8 serves as an ideal internal standard for the quantification of 7-

hydroxyamoxapine in biological matrices using mass spectrometry-based methods. Its use

ensures accuracy and precision in pharmacokinetic and toxicological studies by correcting for

variability in sample preparation and instrument response.

Amoxapine is a dibenzoxazepine derivative used in the treatment of major depressive disorder.

It undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP)

enzyme system, to form two major active metabolites: 7-hydroxyamoxapine and 8-

hydroxyamoxapine.[1] 7-hydroxyamoxapine contributes to the overall pharmacological effect of

the parent drug, exhibiting dopamine receptor antagonist properties.[2] Therefore, the accurate

measurement of this metabolite is crucial for understanding the complete pharmacological

profile of amoxapine.
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Chemical and Physical Properties
The fundamental chemical and physical characteristics of 7-Hydroxy amoxapine-d8 are

summarized in the table below. These properties are essential for its handling, storage, and

application in analytical methodologies.

Property Value Source

Chemical Name

8-chloro-6-(2,2,3,3,5,5,6,6-

octadeuteriopiperazin-1-

yl)benzo[b][3]benzoxazepin-2-

ol

[1]

Synonyms

7-Hydroxyamoxapin-d8, 2-

Chloro-11-(1-piperazinyl-d8)-

dibenz[b,f][3]oxazepin-7-ol

[1]

CAS Number 1216833-74-7 [1]

Molecular Formula C₁₇H₈D₈ClN₃O₂ [1]

Molecular Weight 337.83 g/mol [1]

Monoisotopic Mass 337.1433184 Da [1]

Metabolism and Pharmacology
Amoxapine is principally metabolized in the liver by the CYP2D6 isozyme, leading to the

formation of its hydroxylated metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine.[1]

The metabolic pathway involves the hydroxylation of the aromatic ring of the amoxapine

molecule.

Amoxapine
CYP2D6

(Hydroxylation)

7-Hydroxyamoxapine

8-Hydroxyamoxapine
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Metabolic Pathway of Amoxapine.

7-hydroxyamoxapine is an active metabolite that contributes to the therapeutic effect of

amoxapine, primarily through its antagonism of dopamine receptors.[2] This activity is believed

to contribute to the antipsychotic properties of amoxapine. The other major metabolite, 8-

hydroxyamoxapine, is a more potent serotonin reuptake inhibitor than the parent drug.[3]

Analytical Methods
The quantification of amoxapine and its metabolites is typically performed using high-

performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The

use of a deuterated internal standard, such as 7-Hydroxy amoxapine-d8, is essential for

achieving high accuracy and precision in these assays.

Quantitative Analysis by LC-MS/MS
LC-MS/MS provides the high sensitivity and selectivity required for the analysis of drugs and

their metabolites in complex biological matrices like plasma and serum. The method involves

chromatographic separation of the analytes followed by their detection using multiple reaction

monitoring (MRM).

Table 2: Typical LC-MS/MS Parameters for the Analysis of Amoxapine and Metabolites
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Parameter Condition

Chromatography

Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phase A 0.1% Formic acid in Water

Mobile Phase B 0.1% Formic acid in Acetonitrile

Gradient
Gradient elution with increasing percentage of

Mobile Phase B

Flow Rate 0.3 - 0.5 mL/min

Column Temperature 40 °C

Mass Spectrometry

Ionization Mode Positive Electrospray Ionization (ESI+)

Monitored Analytes
Amoxapine, 7-Hydroxyamoxapine, 8-

Hydroxyamoxapine

Internal Standard 7-Hydroxy amoxapine-d8

Table 3: Inferred MRM Transitions for 7-Hydroxyamoxapine and 7-Hydroxy Amoxapine-d8

Compound Precursor Ion (m/z) Product Ion (m/z)

7-Hydroxyamoxapine 330.1 229.1

7-Hydroxy Amoxapine-d8 338.1 237.1

Note: The MRM transitions for 7-Hydroxy amoxapine-d8 are inferred based on the known

transitions for the non-deuterated compound and the +8 mass unit shift due to deuterium

labeling.

Experimental Protocols
The following section outlines a typical experimental protocol for the quantitative analysis of

amoxapine and its metabolites in human plasma using 7-Hydroxy amoxapine-d8 as an
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internal standard.

Sample Preparation: Protein Precipitation
To 100 µL of plasma sample, add 20 µL of a working solution of 7-Hydroxy amoxapine-d8
in methanol.

Add 300 µL of acetonitrile to precipitate the plasma proteins.

Vortex the mixture for 1 minute.

Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen at 40 °C.

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5

Water:Acetonitrile with 0.1% Formic Acid).

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow
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Sample Preparation Workflow.

Conclusion
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7-Hydroxy amoxapine-d8 is an indispensable tool for the accurate and reliable quantification

of the active metabolite 7-hydroxyamoxapine. Its use as an internal standard in LC-MS/MS

methods is critical for robust bioanalytical data in support of clinical and preclinical drug

development. This guide provides the foundational technical information required by

researchers and scientists working with amoxapine and its metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b563610?utm_src=pdf-body
https://www.benchchem.com/product/b563610?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/46781720
https://pubchem.ncbi.nlm.nih.gov/compound/46781720
https://www.jstage.jst.go.jp/article/cpb/68/9/68_c20-00313/_html/-char/en
https://www.jstage.jst.go.jp/article/cpb/68/9/68_c20-00313/_html/-char/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC4831137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4831137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4831137/
https://www.benchchem.com/product/b563610#what-is-7-hydroxy-amoxapine-d8
https://www.benchchem.com/product/b563610#what-is-7-hydroxy-amoxapine-d8
https://www.benchchem.com/product/b563610#what-is-7-hydroxy-amoxapine-d8
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b563610?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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